molecular formula C20H13F2N3O B2885373 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,6-difluorobenzamide CAS No. 477485-59-9

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,6-difluorobenzamide

Cat. No.: B2885373
CAS No.: 477485-59-9
M. Wt: 349.341
InChI Key: UGHVZFHCZIKLDD-UHFFFAOYSA-N
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Description

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,6-difluorobenzamide is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,6-difluorobenzamide are largely determined by its interactions with enzymes, proteins, and other biomolecules . For instance, it has been found to interact with dihydrofolate reductase (DHFR), an enzyme that plays a crucial role in purine synthesis .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . For example, it has been found to exhibit potent anticancer activity against human colorectal carcinoma cell line (HCT116), even more than the standard drug 5-FU . This suggests that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been suggested that the compound exerts its effects at the molecular level by inhibiting the activity of DHFR, thereby disrupting purine synthesis .

Temporal Effects in Laboratory Settings

Given its stability and the observed long-term effects on cellular function in in vitro studies, it is likely that the compound exhibits temporal changes in its effects .

Metabolic Pathways

Given its interaction with DHFR, it is likely that the compound is involved in pathways related to purine synthesis .

Transport and Distribution

It is possible that the compound interacts with specific transporters or binding proteins, which could influence its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is another area that warrants further study. Understanding where the compound is localized within the cell and how this affects its activity or function could provide valuable insights into its biochemical properties and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,6-difluorobenzamide typically involves the reaction of 4-(1H-benzo[d]imidazol-2-yl)aniline with 2,6-difluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,6-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the nitro group (if present) can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like acetonitrile at room temperature.

    Reduction: Sodium borohydride, catalytic hydrogenation; reactions are usually performed in ethanol or methanol under mild conditions.

    Substitution: Amines, thiols; reactions are conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole ring may yield benzimidazole N-oxide derivatives, while nucleophilic substitution at the fluorine atoms can produce various substituted benzimidazole derivatives.

Scientific Research Applications

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,6-difluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling pathways.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-benzo[d]imidazol-2-yl)phenylamine: Another benzimidazole derivative with similar biological activities.

    2-(4-Aminophenyl)benzimidazole: Known for its antiviral and anticancer properties.

    1H-benzo[d]imidazole-2-carboxamide: Used in medicinal chemistry for its potential therapeutic effects.

Uniqueness

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,6-difluorobenzamide is unique due to the presence of the difluorobenzamide group, which can enhance its biological activity and selectivity. The fluorine atoms can increase the compound’s lipophilicity and metabolic stability, making it a promising candidate for drug development .

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F2N3O/c21-14-4-3-5-15(22)18(14)20(26)23-13-10-8-12(9-11-13)19-24-16-6-1-2-7-17(16)25-19/h1-11H,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHVZFHCZIKLDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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